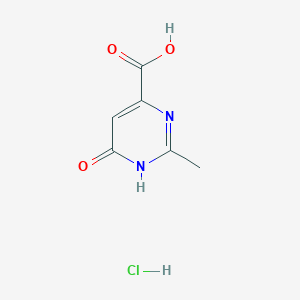

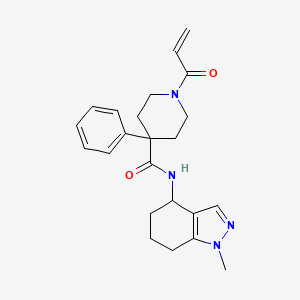

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride" is a derivative of dihydropyrimidine, which is a class of compounds known for their diverse biological activities. The dihydropyrimidine core is a common motif in many pharmaceuticals and bioactive molecules. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the studies on similar dihydropyrimidine derivatives.

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives is often achieved through multicomponent reactions, such as the Atwal-Biginelli cyclocondensation, which is a method used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer . Another method involves the oxidative dehydrogenation of dihydropyrimidine derivatives in the presence of cerium ammonium nitrate to obtain compounds like methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . Additionally, a high-yielding route to 2-substituted-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives has been developed using a novel protected dihydroxyfumarate, which upon treatment with HCl yields the fully unprotected pyrimidinone heterocycle .

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives is often elucidated using single-crystal X-ray diffraction (SC-XRD) . The tautomeric forms of these compounds can be determined unambiguously by spectroscopic methods such as (1)H-NMR at various temperatures and NOESY experiments . The crystal structure of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for example, shows that the dihydropyrimidine ring adopts a screw-boat conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Dihydropyrimidine derivatives can undergo various chemical reactions, including tautomerism, which is a common phenomenon in these compounds. The IR spectra of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids have been studied to understand the influence of substituents on keto-enol tautomerism and hydrogen bond formation . The antimicrobial activity of some dihydropyrimidine derivatives has been attributed to their ability to interact with biological targets, as seen in the study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives are characterized by various spectroscopic techniques. The FT-IR, 1H, and 13C NMR spectra provide insights into the molecular geometry and vibrational frequencies . Density functional theory (DFT) calculations can reproduce experimental results and help in the assignment of molecular vibrations . The antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids shows that these compounds possess significant antibacterial and antifungal activities, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride, as a derivative of Biginelli compounds, plays a crucial role in the synthesis of various heterocyclic compounds. Research has explored its reactions, including methylation, acylation, and condensation, to produce pyrimidothiazines, thiazolopyrimidines, and indenopyrimidines. These synthetic pathways offer routes to 4,6-disubstituted-pyrimidine-5-carbonitriles, highlighting the compound's versatility in organic synthesis (Kappe & Roschger, 1989).

Antimicrobial Activity

A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids derived from 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride has been synthesized and evaluated for antimicrobial properties. These compounds exhibit significant to moderate antibacterial activity and promising antifungal activity, showcasing the potential therapeutic applications of these derivatives in combating microbial infections (Shastri & Post, 2019).

Oxidation Studies

Investigations into the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have revealed that the 6-methyl group can be oxidized to various functional groups depending on the degree of substitution and the nature of the substituents. This study provides insights into the reactivity and stability of the pyrimidine ring under oxidative conditions, which is essential for further functionalization and application of these compounds (Khanina & Dubur, 1982).

Biological Evaluation

The synthesis and biological evaluation of new pyrimidine derivatives from 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine have led to compounds with cytotoxic and antimicrobial activities. These findings highlight the potential of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride derivatives in developing new therapeutic agents with diverse biological effects (Fathalla et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.ClH/c1-3-7-4(6(10)11)2-5(9)8-3;/h2H,1H3,(H,10,11)(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWWQSMKDHOSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

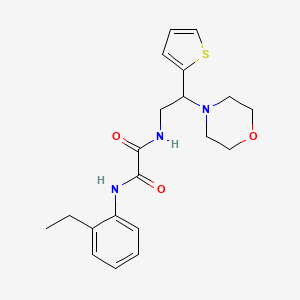

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

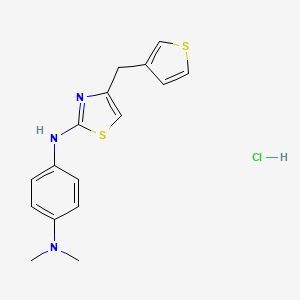

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

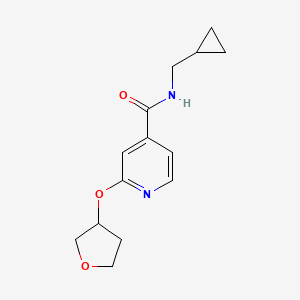

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)